Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470435-77-7
VCID: VC5645665
InChI: InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(10)7-13-6-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H
SMILES: CC(C)(C)OC(=O)NC1CC2CC1CNC2.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.78

Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride

CAS No.: 2470435-77-7

Cat. No.: VC5645665

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.78

* For research use only. Not for human or veterinary use.

Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride - 2470435-77-7

Specification

CAS No. 2470435-77-7
Molecular Formula C12H23ClN2O2
Molecular Weight 262.78
IUPAC Name tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(10)7-13-6-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H
Standard InChI Key QGVLAILURFDBFU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC2CC1CNC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₂₃ClN₂O₂, with a molecular weight of 262.78 g/mol. Its IUPAC name, tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride, reflects the fusion of a bicyclic amine and a carbamate-protecting group. The azabicyclo[3.2.1]octane framework consists of a seven-membered ring system with a nitrogen atom at position 3, contributing to its conformational rigidity .

Table 1: Key Molecular Properties

PropertyValue
CAS No.2470435-77-7
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight262.78 g/mol
IUPAC Nametert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride
Salt FormHydrochloride

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in biological assays.

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride typically involves direct carbamation of the azabicyclo[3.2.1]octane core. Key steps include:

  • Core Formation: Construction of the azabicyclo[3.2.1]octane ring via cyclization reactions, often employing stereoselective techniques to control ring geometry .

  • Carbamate Introduction: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carbamate group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A patented method for analogous compounds highlights the use of ethanol as a solvent and potassium carbonate as a base during carbamation, achieving yields >80% . Recrystallization in n-heptane is critical to purging diboc byproducts and improving purity .

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventEthanol, THF
BaseK₂CO₃, NaOH
Temperature20–75°C
Recrystallization Solventn-Heptane

Related Compounds and Structural Analogs

Positional Isomers

Variations in the azabicyclo[3.2.1]octane substituent position yield analogs with distinct pharmacological profiles:

  • tert-Butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate: Exhibits enhanced affinity for σ receptors.

  • tert-Butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate: Tested for antiviral activity against RNA viruses .

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